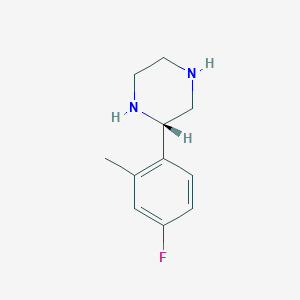
4-((4-甲基哌嗪-1-基)甲基)苯酚
描述
The compound 4-((4-Methylpiperazin-1-yl)methyl)phenol is a chemical that features a piperazine ring, a common structural motif in many pharmaceuticals, attached to a phenol moiety through a methylene bridge. This structure is indicative of a molecule that could be involved in various chemical reactions and possess interesting physicochemical properties. The piperazine ring, in particular, is known for its ability to act as a linker or spacer in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including oxidative polycondensation and nucleophilic substitution reactions. For instance, the oxidative polycondensation of 4-[(pyridin-3-ylimino)methyl]phenol (4-PIMP) has been studied using different oxidants such as O2, H2O2, and NaOCl in an aqueous alkaline medium, leading to the formation of oligomeric products . Similarly, a nucleophilic substitution reaction was employed to synthesize 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where 1-methylpiperazine was reacted with a brominated precursor . These methods could potentially be adapted for the synthesis of 4-((4-Methylpiperazin-1-yl)methyl)phenol.
Molecular Structure Analysis
The molecular structure of compounds related to 4-((4-Methylpiperazin-1-yl)methyl)phenol is characterized using various spectroscopic techniques such as NMR, FT-IR, and UV-VIS. These techniques provide insights into the electronic and structural aspects of the molecules. For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy gaps can be determined from electrochemical measurements, which are crucial for understanding the reactivity and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 4-((4-Methylpiperazin-1-yl)methyl)phenol can be inferred from studies on their oligomerization and complexation behavior. The oligo-4-[(pyridin-3-ylimino)methyl]phenol (O-4-PIMP) shows different yields depending on the oxidant used, indicating that the reaction conditions can be fine-tuned to achieve desired outcomes . Additionally, the synthesis of binuclear Cu(II) complexes derived from phenol compounds with piperazine substituents suggests that 4-((4-Methylpiperazin-1-yl)methyl)phenol could form metal complexes, which may have interesting electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-((4-Methylpiperazin-1-yl)methyl)phenol can be extrapolated from related compounds. Thermal analysis of O-4-PIMP indicates a higher initial degradation temperature compared to its monomeric counterpart, suggesting good thermal stability . The photovoltaic behaviors of phthalocyanines substituted with piperazine moieties reveal that the position of the substituent group and the central metal atom significantly influence their performance, which could be relevant for the design of materials based on 4-((4-Methylpiperazin-1-yl)methyl)phenol . Additionally, the electrochemical properties of binuclear Cu(II) complexes show sensitivity to the electronic effects of substituents, which could also be relevant for the compound .
科学研究应用
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of imatinib , an anticancer drug . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .
Methods of Application or Experimental Procedures
The first synthesis of imatinib, reported by Zimmermann, was based on connection of two key intermediates, the aromatic amine and 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride . The manufacturing of imatinib involved condensation of these two compounds by heating in a large volume of pyridine, which was necessary to bind the hydrogen chloride liberated in the reaction .
Results or Outcomes
Imatinib has been marketed by the pharmaceutical company Novartis Pharma as Gleevec or Glivec in 2001 . In the United States, the Food and Drug Administration has approved imatinib as the first-line treatment for patients with CML in blast crisis, accelerated phase, or in chronic phase after failure of interferon-α therapy .
Use in Biologically Active Compounds
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Piperazine, a core structure in “4-((4-Methylpiperazin-1-yl)methyl)phenol”, can be found in biologically active compounds for a variety of disease states .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific biologically active compound being synthesized .
Results or Outcomes
These biologically active compounds have been used in the treatment of various diseases such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Use in the Synthesis of FLT3- and CDK Inhibitors
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of FLT3- and CDK inhibitors, which have potential high efficiency against acute granulocytic leukemia .
Methods of Application or Experimental Procedures
A series of 1-H-pyrazole-3-carboxamide derivatives with excellent FLT3 and CDK inhibitory activity and antiproliferative activity have been designed and synthesized .
Results or Outcomes
The specific results or outcomes would depend on the specific FLT3- and CDK inhibitor being synthesized .
Use in Food, Drug, Pesticide or Biocidal Product
Specific Scientific Field
This application falls under the field of Food and Drug Administration .
Summary of the Application
“4-((4-Methylpiperazin-1-yl)methyl)phenol” can be used in food, drug, pesticide or biocidal product .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific product being synthesized .
Results or Outcomes
The specific results or outcomes would depend on the specific product being synthesized .
Use in the Synthesis of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“4-((4-Methylpiperazin-1-yl)methyl)phenol” is used in the synthesis of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine .
Methods of Application or Experimental Procedures
The compounds were linked together by means of an efficient CDI-mediated coupling reaction in DMF .
Results or Outcomes
The specific results or outcomes would depend on the specific N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine being synthesized .
属性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNCSOWZLAPYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylpiperazin-1-yl)methyl)phenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



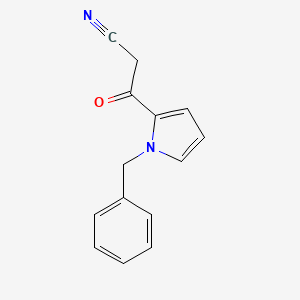
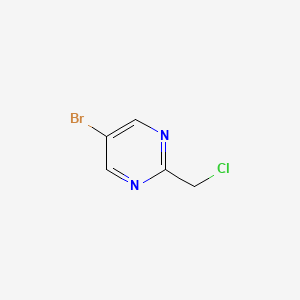

![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)
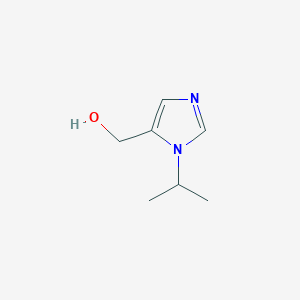
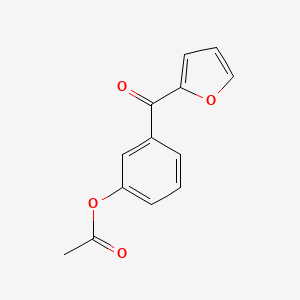
![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
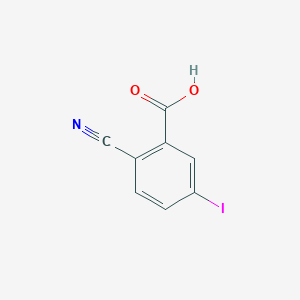
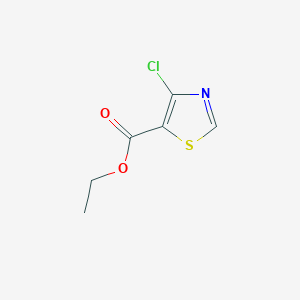
![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)
